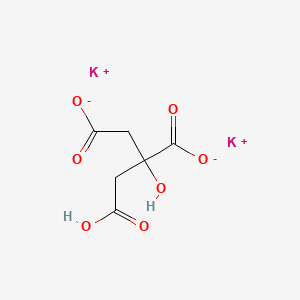

Dipotassium,2-(carboxymethyl)-2-hydroxybutanedioate

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

3609-96-9 |

|---|---|

Molekularformel |

C6H6K2O7 |

Molekulargewicht |

268.30 g/mol |

IUPAC-Name |

dipotassium;3-carboxy-3-hydroxypentanedioate |

InChI |

InChI=1S/C6H8O7.2K/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;2*+1/p-2 |

InChI-Schlüssel |

UZLGHNUASUZUOR-UHFFFAOYSA-L |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[K+].[K+] |

Andere CAS-Nummern |

3609-96-9 |

Physikalische Beschreibung |

Dry Powder; Liquid |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

7778-49-6 |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Preparation Principles

Standardized Synthesis Protocols

The synthesis of dipotassium (B57713) hydrogen citrate (B86180), a dipotassium salt of citric acid, is primarily achieved through precise chemical reactions and controlled purification processes. These methods are designed to ensure the formation of the correct salt structure and achieve high purity in the final product.

The foundational method for preparing dipotassium hydrogen citrate involves the partial neutralization of citric acid with a potassium-containing base. Citric acid is a triprotic acid, meaning it has three ionizable hydrogen atoms from its three carboxyl groups. uwaterloo.ca To synthesize the dipotassium salt, two of these three acidic protons must be replaced by potassium ions.

This is accomplished through a stoichiometric reaction where citric acid reacts with a potassium compound, such as potassium carbonate or potassium bicarbonate, in a controlled manner. For example, citric acid can react with calculated amounts of potassium carbonate, leading to the formation of dipotassium citrate and the effervescence of carbon dioxide. youtube.com The reaction must be carefully monitored to ensure the correct molar ratio of reactants is used, thereby achieving the desired degree of neutralization. The pH of the resulting solution is a critical parameter, with the solution of dipotassium citrate typically being almost neutral. youtube.com The general principle of this acid-base reaction is analogous to the neutralization of citric acid with other bases, which occurs in distinct stages to form mono-, di-, and tri-substituted salts. shanghaichemex.com

Following the neutralization reaction, the dipotassium hydrogen citrate is present in an aqueous solution. To obtain a solid, purified product, controlled crystallization techniques are employed. Crystallization is a critical process for purifying solid compounds and achieving desired physical characteristics. encyclopedia.pubmdpi.com

One common and effective method is slow-solvent evaporation. In this technique, the compound is dissolved in an appropriate solvent, and the solvent is then allowed to evaporate slowly and without disturbance. unifr.ch This gradual removal of the solvent increases the concentration of the solute, eventually leading to a supersaturated state from which crystals can nucleate and grow. encyclopedia.pubmdpi.com The rate of evaporation is a key factor; a process that is too rapid generally yields poor quality crystals, powder, or an amorphous solid. unifr.ch For citrates, which can form various hydrates, controlling the crystallization conditions is crucial to obtaining a specific and stable crystal form. encyclopedia.pubmdpi.com The choice of solvent can also influence crystal packing and morphology. unifr.ch

Factors Governing Synthesis Yield and Product Characteristics

The precise ratio of reactants is a critical factor that governs the identity and quality of the final product. One specific method for preparing dipotassium hydrogen citrate involves reacting citric acid with tripotassium citrate. google.com In this process, the molar balance between the acidic citric acid and the fully neutralized tripotassium citrate determines the final salt composition. A patent for this method specifies that the ratio of citric acid to tripotassium citrate can range from 1:0.70 to 1:9. google.com The variation in this ratio can influence the chemical stability and appearance of the resulting product. For instance, a product made with a 1:0.70 ratio was reported to be chemically stable, while a product from a 1:0.88 ratio was slightly less stable. google.com

| Reactant 1 | Reactant 2 | Specified Ratio Range (Reactant 1:Reactant 2) | Example Ratios and Observations |

|---|---|---|---|

| Citric Acid | Tripotassium Citrate | 1:0.70 to 1:9 |

|

The solvent system plays a multifaceted role in both the reaction and the subsequent crystallization phase. In the synthesis method involving citric acid and tripotassium citrate, the addition of a specific amount of pure water, typically 25% to 30% of the total weight of the materials, is a required step after the initial mixing of the solid reactants. google.com This addition of water facilitates the reaction and prepares the mixture for subsequent processing.

During crystallization, the solvent concentration is the primary driver of the process. encyclopedia.pubmdpi.com Techniques like evaporative crystallization function by removing the solvent, which creates the necessary supersaturation for crystal formation and growth. encyclopedia.pubmdpi.com The choice of solvent is also important; for instance, hydrogen bonding with the solvent can impact the crystallization process and the final crystal lattice. unifr.ch

After the chemical synthesis and initial formation of the solid product, post-synthesis processing is essential for refining the material into its final, usable form. These steps have a significant impact on the product's physical characteristics. A described preparation method includes several such steps:

Sieving: After the reaction and stirring period, the semi-finished product is sieved. google.com This step helps to achieve a more uniform particle size distribution.

Granulation: Following sieving, the material undergoes granulation. google.com This process agglomerates the smaller particles into larger, more stable granules, which can improve flowability and handling.

Drying: The final step is drying the granulated product. google.com This removes any residual solvent (water) and ensures the stability and purity of the final dipotassium hydrogen citrate. google.com

Each of these stages is integral to producing a finished product that meets specific quality standards for particle size, density, and moisture content. google.com

Structural Elucidation and Solid State Chemistry

Crystal Structure Determination and Polymorphism

The solid-state form of a pharmaceutical compound can significantly influence its properties. The investigation into the crystal structure of dipotassium (B57713) hydrogen citrate (B86180) has identified the existence of at least two polymorphic forms. iucr.orgnih.govresearchgate.net

Application of X-ray Diffraction (XRD) for Structural Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for the structural analysis of crystalline materials. nih.govimsa.eduimsa.edu It has been instrumental in determining the crystal structures of various citrate salts, providing insights into anion conformation, ionization states, coordination tendencies, and hydrogen bonding patterns. nih.gov

Powder X-ray diffraction (PXRD) is an essential tool for the analysis of bulk crystalline materials, enabling phase identification and the characterization of polymorphic forms. researchgate.netrigaku.com The crystal structures of a new polymorph of dipotassium hydrogen citrate and the related potassium rubidium hydrogen citrate were solved and refined using laboratory PXRD data. iucr.orgnih.govresearchgate.net This technique is also used to identify and distinguish between different crystal forms, including hydrated and anhydrous versions of citrate salts. imsa.eduimsa.edu For instance, the PXRD pattern for a new polymorph of dipotassium hydrogen citrate was successfully indexed, and the structure was solved using this method. researchgate.net

A Rietveld refinement of the PXRD data for a polymorph of K₂HC₆H₅O₇ confirmed its crystal structure. The observed data points in the diffraction pattern closely matched the calculated pattern, validating the structural model. researchgate.net

Identification and Characterization of Polymorphic Forms

Polymorphism refers to the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. rigaku.com Research has identified a second polymorph of dipotassium hydrogen citrate. iucr.orgnih.govresearchgate.net The crystal structures of both this new polymorph and an isostructural compound, potassium rubidium hydrogen citrate, were determined using laboratory powder X-ray diffraction. iucr.orgnih.govresearchgate.net The existence of different polymorphic forms is significant as they can exhibit different physical properties.

Coordination Environment and Extended Structures

The crystal structure of dipotassium hydrogen citrate is characterized by a complex three-dimensional framework. In one polymorph, the potassium ions exhibit coordination numbers of seven and eight (KO₇ and KO₈). iucr.orgnih.govresearchgate.net These coordination polyhedra share corners and edges, creating a robust network with channels running through the structure. iucr.orgnih.govresearchgate.net Within these channels, the hydrophobic methylene (B1212753) groups of the citrate ions are oriented towards each other. iucr.orgnih.gov

Analysis of Metal-Oxygen Coordination Polyhedra (e.g., KO₇, KO₈)

The potassium cations (K⁺) in the crystal lattice are coordinated by oxygen atoms from the surrounding hydrogen citrate anions, forming well-defined coordination polyhedra. In one crystal structure determination, each potassium ion is surrounded by eight oxygen atoms, forming a KO₈ polyhedron. nih.gov The metal-oxygen distances in this arrangement have been found to range from 2.706 Å to 3.136 Å. nih.gov

| Polymorph | Coordination Polyhedra | K-O Bond Length Range (Å) | Source |

|---|---|---|---|

| Polymorph 1 | KO₈ | 2.706 - 3.136 | nih.gov |

| Polymorph 2 | KO₇ and KO₈ | Not specified | iucr.orgnih.govresearchgate.netresearchgate.net |

Investigation of Cation Ordering and Disorder within Crystal Lattices

Crystallographic studies of pure dipotassium hydrogen citrate indicate that the potassium cations occupy specific, ordered sites within the lattice. However, investigations into isostructural compounds, where one potassium ion is substituted by a different alkali metal, reveal the potential for cation disorder.

In the related compound, potassium rubidium hydrogen citrate (KRbHC₆H₅O₇), the K⁺ and Rubidium (Rb⁺) cations are disordered over two distinct crystallographic sites. iucr.orgnih.gov The distribution is not random, with the sites being occupied in approximate ratios of 0.72:0.28 and 0.28:0.72. iucr.orgnih.gov Density functional theory (DFT) calculations performed on these structures suggest that the energy difference from interchanging the K⁺ and Rb⁺ cations at these two sites is insignificant, which explains the observed disorder. iucr.orgnih.gov

Intramolecular and Intermolecular Bonding Interactions

The stability and intricate geometry of the dipotassium hydrogen citrate crystal are heavily influenced by a comprehensive network of hydrogen bonds. These non-covalent interactions, primarily of the O-H···O type, occur both within a single hydrogen citrate anion and between adjacent anions.

Comprehensive Analysis of Hydrogen Bonding Networks (O-H···O)

The crystal structure of dipotassium hydrogen citrate is stabilized by an extensive network of hydrogen bonds. These bonds involve the hydroxyl group and the carboxylic acid/carboxylate groups of the citrate ions, which act as both hydrogen bond donors and acceptors.

An important structural feature of the hydrogen citrate anion in its crystalline form is the presence of an intramolecular hydrogen bond. nih.gov This bond forms within a single anion. nih.gov In related citrate compounds, this interaction is commonly observed between the hydroxyl group (-OH) and an oxygen atom of one of the carboxylate groups (-COO⁻). For example, in lithium dipotassium citrate monohydrate, an intramolecular O—H⋯O hydrogen bond occurs between the hydroxyl group and the central carboxylate group. nih.gov Similarly, in diammonium potassium citrate, an intramolecular O—H⋯O hydrogen bond is present between the hydroxide (B78521) group and a terminal carboxylate group. researchgate.net

In addition to the internal bonding, the hydrogen citrate anions are linked to one another via intermolecular hydrogen bonds, creating chains and layers that contribute to the three-dimensional framework. iucr.orgnih.govresearchgate.net

In one polymorph, each citrate ion forms an intermolecular hydrogen bond that connects it to an adjacent citrate ion. nih.gov In a second polymorph, the intermolecular bonding is more specifically defined:

A strong, charge-assisted hydrogen bond forms between the un-ionized carboxylic acid group of one anion and the ionized central carboxylate group of a neighboring anion. iucr.orgnih.govresearchgate.net

A separate intermolecular hydrogen bond is formed by the hydroxyl group, which donates its hydrogen to a central carboxylate group on a different adjacent anion. iucr.orgnih.govresearchgate.netresearchgate.net

These directed interactions ensure a highly specific and stable packing arrangement within the crystal.

| Bond Type | Donor Group | Acceptor Group | Description | Source |

|---|---|---|---|---|

| Intramolecular | Hydroxyl (-OH) | Carboxylate (-COO⁻) | Occurs within a single hydrogen citrate anion. | nih.govresearchgate.netnih.gov |

| Intermolecular | Carboxylic Acid (-COOH) | Central Carboxylate (-COO⁻) | A strong, charge-assisted bond linking adjacent anions. | iucr.orgnih.govresearchgate.net |

| Intermolecular | Hydroxyl (-OH) | Central Carboxylate (-COO⁻) | A second type of link between different neighboring anions. | iucr.orgnih.govresearchgate.netresearchgate.net |

Strong Charge-Assisted Hydrogen Bonding in Carboxylate Groups

The solid-state structure of dipotassium hydrogen citrate is heavily defined by an intricate network of strong hydrogen bonds, with charge-assisted hydrogen bonds involving the carboxylate groups playing a pivotal role. In the crystal structure of dipotassium hydrogen citrate monohydrate, the hydrogen citrate anions (HOC(CH₂COO⁻)(COO⁻)(COOH)) are linked into infinite chains. This linkage is achieved through a notably strong and short O-H···O hydrogen bond formed between the protonated carboxylic acid group of one anion and a deprotonated carboxylate group of an adjacent anion.

This type of interaction is a classic example of charge-assisted hydrogen bonding, where the formal negative charge on the carboxylate oxygen atom significantly enhances the electrostatic attraction to the hydrogen atom of the neighboring carboxylic acid group, resulting in a particularly strong bond. In the anhydrous form of potassium hydrogen citrate, an exceptionally short hydrogen bond with a length of 2.455 Å is observed between the terminal carboxyl groups of two neighboring citrate anions. This bond is noteworthy for being symmetrical, with the hydrogen atom positioned at the center of the interaction, a characteristic feature of very strong hydrogen bonds. This robust hydrogen bonding framework is a critical factor in stabilizing the crystal lattice and dictating the molecular arrangement.

Conformational Analysis of the Citrate Anion (Rigidity and Flexibility)

The citrate anion inherently possesses conformational flexibility due to the possibility of rotation around its various carbon-carbon single bonds. However, within the crystalline solid state of dipotassium hydrogen citrate, it adopts a specific, relatively rigid conformation dictated by the constraints of the crystal packing and the extensive hydrogen-bonding network.

In the monohydrate crystal, the hydrogen citrate anion assumes a conformation where the central C-OH and C-H bonds are oriented nearly perpendicular to the plane of the central carboxyl group. The terminal carboxylate groups are twisted relative to the central moiety of the molecule, a configuration that is stabilized by the strong intermolecular hydrogen bonds connecting the anions.

Similarly, in the anhydrous crystal structure, the citrate anion is also locked into a defined, non-planar conformation. The backbone of the anion is bent, and the carboxyl groups are oriented specifically to optimize the hydrogen bonding network and the coordination with the surrounding potassium ions. While the isolated anion is flexible, the energetic advantages gained from maximizing strong intermolecular forces in the crystal lattice effectively lock the molecule into a single, low-energy conformation.

Influence of Hydrophobic Groups on Crystal Packing and Channel Formation

In the crystal structure of dipotassium hydrogen citrate monohydrate, the powerful hydrogen bonds assemble the citrate anions into chains. These chains, in turn, are organized into layers. The packing of these layers is primarily governed by the electrostatic interactions with potassium ions and water molecules, which are positioned to effectively coordinate with the negatively charged carboxylate and polar hydroxyl groups.

Crystal Morphology and Growth Mechanisms

Morphological Predictions based on Crystallographic Data (e.g., Bravais–Friedel–Donnay–Harker Method)

The external shape, or morphology, of a crystal is a macroscopic reflection of its internal atomic arrangement. The Bravais–Friedel–Donnay–Harker (BFDH) method is a classical model used to predict this morphology directly from crystallographic data. The core principle of the BFDH law is that the morphological importance of a crystal face is proportional to its interplanar spacing (d-spacing); faces with larger d-spacings are predicted to be the most prominent. This is because these planes typically have the highest density of lattice points and the slowest growth rates.

By applying the BFDH model to the known crystal structure and space group of dipotassium hydrogen citrate, a theoretical crystal habit can be generated. This predicted shape represents the ideal morphology grown from the vapor phase or from a pure, non-interacting solvent, where growth rates are solely governed by the internal structure. The resulting morphology is a polyhedron whose faces correspond to the most stable crystallographic planes as determined by the BFDH law. Comparing this theoretical shape with experimentally observed crystals allows for an understanding of how external factors influence the growth process.

Impact of Growth Conditions on Crystal Habit and Size

The actual crystal habit and size of dipotassium hydrogen citrate are profoundly influenced by the specific conditions under which the crystals are grown. Factors such as the choice of solvent, the level of supersaturation, temperature, pH, and the presence of any impurities can dramatically alter the final morphology, often causing it to deviate significantly from the BFDH prediction.

The growth environment affects the relative growth rates of different crystal faces. For instance, solvent molecules can selectively adsorb to certain crystal faces, inhibiting their growth. This inhibition causes those faces to become larger and more prominent in the final crystal habit. Similarly, impurities present in the crystallization medium can also selectively bind to specific faces, acting as "tailor-made" additives that modify the crystal shape. The rate of crystallization, controlled by factors like cooling rate or solvent evaporation, determines the supersaturation level. Higher supersaturation levels often lead to faster growth and can result in smaller, less well-defined crystals, whereas slow growth from low supersaturation generally yields larger, higher-quality crystals. Therefore, controlling these growth conditions is essential for obtaining dipotassium hydrogen citrate crystals of a desired size and shape.

Spectroscopic and Thermal Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups present in a molecule. By analyzing the vibrational modes of the bonds, it is possible to gain insight into the molecular structure of dipotassium (B57713) hydrogen citrate (B86180).

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the vibrational energies of the chemical bonds within the molecule. The resulting FTIR spectrum provides a unique "fingerprint" of the compound, allowing for the identification of its functional groups. mmu.ac.ukuspnf.com

The FTIR spectrum of a citrate compound is characterized by absorption bands corresponding to the various functional groups present, including hydroxyl (-OH), carboxylate (-COO⁻), and methylene (B1212753) (-CH₂) groups. researchgate.net A study on the thermal decomposition of potassium citrate using TGA-FTIR revealed that the process involves a series of reactions, including dehydration and decarboxylation, which can be monitored by the changes in the FTIR spectrum. ua.es The analysis of the evolved gases at different temperatures helps in understanding the decomposition mechanism and the functional groups involved. researchgate.net

Table 1: General FTIR Absorption Ranges for Functional Groups in Citrates

| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3500 - 3200 (broad) |

| C-H (alkane) | Stretching | 2960 - 2850 |

| C=O (carboxylate) | Asymmetric Stretching | 1650 - 1550 |

| C=O (carboxylate) | Symmetric Stretching | 1450 - 1360 |

| C-O (hydroxyl/carboxylate) | Stretching | 1300 - 1000 |

This table presents typical wavenumber ranges for the functional groups found in citrate compounds.

The carboxylate and hydroxyl groups in dipotassium hydrogen citrate give rise to distinct and informative vibrational bands in the FTIR spectrum.

The hydroxyl (-OH) group exhibits a strong, broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of O-H stretching vibrations involved in hydrogen bonding. bspublications.net The broadness of this peak is a direct consequence of the various hydrogen-bonding environments present in the crystalline structure.

The carboxylate groups (-COO⁻) are identified by two characteristic stretching vibrations: an intense asymmetric stretching band typically found between 1650 cm⁻¹ and 1550 cm⁻¹, and a weaker symmetric stretching band that appears in the 1450 cm⁻¹ to 1360 cm⁻¹ region. The exact positions of these bands are sensitive to the nature of the cation and the crystal packing. The difference in the wavenumbers between the asymmetric and symmetric stretching vibrations can provide information about the coordination mode of the carboxylate group.

In addition to the stretching vibrations, bending vibrations of the hydroxyl and methylene groups can be observed at lower frequencies in the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can be used to determine the connectivity and stereochemistry of a compound.

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate chemical environment. The chemical shift of a proton is influenced by the electron density around it.

In dipotassium hydrogen citrate, the most distinct protons are those of the two methylene (-CH₂-) groups. Due to the chiral center at the C3 carbon (bearing the hydroxyl group), the four methylene protons are diastereotopic and are expected to exhibit a complex splitting pattern, appearing as an AB quartet for each methylene group. However, in aqueous solutions, rapid conformational changes may simplify this pattern. The chemical shifts for these methylene protons in related citrate compounds, such as diammonium hydrogen citrate in D₂O, are observed around 2.68 and 2.74 ppm. uspnf.com The proton of the hydroxyl group is often not observed in D₂O due to exchange with the solvent.

Table 2: Predicted ¹H NMR Chemical Shifts for Dipotassium Hydrogen Citrate in D₂O

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂- | ~2.7 | AB quartet (or complex multiplet) |

This table presents predicted chemical shifts based on data from similar citrate compounds.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

For dipotassium hydrogen citrate, six distinct carbon signals are expected, corresponding to the six carbon atoms in the citrate molecule. The chemical shifts are influenced by the nature of the attached functional groups. The carbons of the carboxylate groups are the most deshielded and appear at the downfield end of the spectrum. The carbon atom attached to the hydroxyl group (C3) will also be shifted downfield compared to the methylene carbons.

Based on data for citric acid and its salts, the approximate chemical shifts can be predicted. For instance, in citric acid, the carboxyl carbons appear in the range of 170-180 ppm, the C-OH carbon is around 73 ppm, and the methylene carbons are around 43 ppm. nih.govubbcluj.ro

Table 3: Predicted ¹³C NMR Chemical Shifts for Dipotassium Hydrogen Citrate

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (carboxylate) | 170 - 180 |

| C-OH | ~73 |

| -CH₂- | ~43 |

This table presents predicted chemical shifts based on data from citric acid and its salts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. udel.edu The transitions typically observed in organic molecules are π → π* and n → π* transitions. bspublications.net

For simple carboxylate compounds like dipotassium hydrogen citrate, which lack extensive conjugation or chromophores, significant absorption in the visible region is not expected. The primary electronic transitions involve the non-bonding (n) electrons of the oxygen atoms in the carboxylate and hydroxyl groups, and the π electrons of the carbonyl double bonds. These n → π* transitions are generally weak and occur at the lower end of the UV spectrum. A study on citrates in aqueous solutions indicated that the absorption maximum for citric acid is around 209 nm at a low pH. scribd.com The presence of carboxylate ions can shift this absorption. In a study involving potassium citrate and copper sulfate, an absorption peak at 263.5 nm was attributed to the n → π* transition of the citrate-copper coordination ion. researchgate.net For dipotassium hydrogen citrate alone in an aqueous solution, a weak absorption band is expected in the far UV region, likely below 220 nm, corresponding to the n → π* transitions of the carboxylate groups.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study dipotassium (B57713) hydrogen citrate (B86180) and its related compounds.

DFT calculations have been instrumental in refining and optimizing the crystal structures of dipotassium hydrogen citrate and its various polymorphs and related salts. iucr.orgresearchgate.netimsa.edunih.gov The process typically involves solving and refining the crystal structure using experimental data from techniques like X-ray powder diffraction (PXRD), followed by geometry optimization using DFT. iucr.orgimsa.edu This combined approach enhances the accuracy of the determined structures. researchgate.net

For a new polymorph of dipotassium hydrogen citrate, DFT optimization was used to refine the crystal structure solved from laboratory powder X-ray diffraction data. iucr.orgnih.gov The calculations revealed a three-dimensional framework formed by KO7 and KO8 coordination polyhedra sharing corners and edges, with channels running parallel to the a-axis. iucr.orgnih.gov Similar DFT-based optimizations have been performed on other citrate salts, such as potassium rubidium hydrogen citrate, sodium dipotassium citrate, and lithium dipotassium citrate monohydrate, providing detailed insights into their complex crystal structures. iucr.orgresearchgate.netnih.govnih.goviucr.orgresearchgate.net

The agreement between DFT-optimized structures and those determined experimentally is often very good, with low root-mean-square deviations of non-hydrogen atoms, which validates the experimental structures. nih.govcambridge.org For instance, in the case of sodium dipotassium citrate, the root-mean-square deviation was only 0.069 Å. nih.gov These studies have also shed light on the conformational flexibility of the citrate anion and its coordination tendencies. nih.govresearchgate.net

| Compound | Experimental Method | Computational Method | Key Structural Features from DFT | Citation |

| Dipotassium Hydrogen Citrate (new polymorph) | Powder X-ray Diffraction | DFT Optimization | 3D framework of KO7 and KO8 polyhedra with channels. | iucr.orgnih.gov |

| Potassium Rubidium Hydrogen Citrate | Powder X-ray Diffraction | DFT Optimization | Interchange of K+ and Rb+ at two cation sites changes the energy insignificantly. | iucr.orgnih.govresearchgate.net |

| Sodium Dipotassium Citrate | Powder X-ray Diffraction | DFT Optimization | 3D network from [KO6], [KO7], and [NaO6] polyhedra. | nih.govnih.gov |

| Lithium Dipotassium Citrate Monohydrate | Powder X-ray Diffraction | DFT Optimization | Layers of KO8 and LiO4 coordination polyhedra. | iucr.orgresearchgate.netresearchgate.net |

| Diammonium Potassium Citrate | Powder X-ray Diffraction | DFT Optimization | Isolated KO7 coordination polyhedra. | researchgate.netresearchgate.net |

DFT calculations are also employed to analyze the electronic structure and calculate the total energies of dipotassium hydrogen citrate and related systems. These calculations provide information about the nature of chemical bonding, charge distribution, and the energetics of different configurations.

In studies of potassium rubidium hydrogen citrate, DFT calculations of ordered cation structures indicated that the interchange of K+ and Rb+ cations at their respective sites results in an insignificant change in energy. iucr.orgnih.gov This suggests a high degree of disorder in the cation positions, which is consistent with experimental findings. iucr.orgnih.gov

Electronic structure analyses, including the calculation of Mulliken overlap populations, have been used to characterize the nature of metal-oxygen bonds. For instance, in sodium dipotassium citrate, the metal-oxygen bonding was determined to be ionic based on cation charges and Mulliken overlap populations. nih.gov In contrast, for lithium dipotassium citrate monohydrate, the Mulliken overlap populations suggested that both Li—O and K—O bonds have some covalent character, with the Li—O bonds being more covalent. iucr.org DFT has also been used to investigate the electronic properties of various other citrate complexes, providing insights into their ionization energies and excited electronic states. rsc.org

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are used to study the dynamic behavior of molecules and materials. While specific MD studies solely focused on dipotassium hydrogen citrate are not extensively documented in the provided context, the principles are applicable.

Molecular dynamics simulations have been used to study the terahertz spectral characteristics of various citrates, including potassium citrate, in both solution and solid states. coppjournal.org These simulations help in understanding the formation mechanism of absorption peaks observed in experimental spectra. coppjournal.org For aqueous solutions, molecular dynamics can be used to investigate the structure of hydration shells around the citrate and potassium ions and the influence of the salt on the hydrogen bond network of water. swinburne.edu.au Such simulations can provide a molecular-level explanation for macroscopic properties.

Quantitative Analysis of Bonding and Interactions

The bond valence sum (BVS) model is a powerful tool for analyzing the coordination environments of cations in crystal structures. It is based on the principle that the sum of the bond valences around a cation should be equal to its atomic valence. The BVS is calculated from the experimentally determined bond lengths.

In the study of a new polymorph of dipotassium hydrogen citrate, the potassium cations are found in KO7 and KO8 coordination polyhedra. iucr.org BVS calculations are routinely used to validate the coordination numbers and identify any strain in the coordination sphere. For example, in sodium dipotassium citrate, the Na+ and one K+ cation are six-coordinate, with BVS values of 1.13 and 0.92 valence units (v.u.), respectively, while another K+ is seven-coordinate with a BVS of 1.20 v.u. nih.govnih.gov These values indicate that some cations are in slightly crowded or underbonded environments. nih.gov The correlation between K and Rb site occupancies and bond-valence sums has also been observed in mixed cation citrates. nih.govnih.gov

| Compound | Cation | Coordination Number | Bond Valence Sum (v.u.) | Citation |

| Sodium Dipotassium Citrate | Na+ | 6 | 1.13 | nih.govnih.gov |

| K+ (site 1) | 6 | 0.92 | nih.govnih.gov | |

| K+ (site 2) | 7 | 1.20 | nih.govnih.gov | |

| Dicesium Hydrogen Citrate | Cs+ | 9 | 0.92 | dntb.gov.uanih.gov |

| Sodium Potassium Hydrogen Citrate | Na+ | 6 | 1.17 | grafiati.com |

| K+ | 6 | 1.08 | grafiati.com | |

| Lithium Dipotassium Citrate Monohydrate | K+ | 8 | 1.04 | iucr.org |

| Li+ | 4 | 1.10 | iucr.org |

Mulliken population analysis, derived from computational chemistry calculations, provides a means of estimating the partial atomic charges and the extent of electron sharing between atoms (overlap population). A strong correlation has been established between the Mulliken overlap population of a hydrogen bond and its energy.

Specifically for O—H⋯O hydrogen bonds in citrate structures, it has been demonstrated that the hydrogen bond energy is proportional to the square root of the H⋯acceptor Mulliken overlap population. researchgate.net This correlation allows for the estimation of hydrogen bond energies from DFT calculations. For instance, in sodium caesium hydrogen citrate, Mulliken overlap populations of 0.143 and 0.133 electrons for very strong O—H⋯O hydrogen bonds corresponded to energies of about 20.3 kcal mol⁻¹. researchgate.netresearchgate.net This quantitative relationship is a powerful tool for understanding the energetics of the extensive hydrogen-bonding networks present in the crystal structures of dipotassium hydrogen citrate and related compounds. researchgate.netgrafiati.com A correlation has also been developed to estimate the energy of N—H⋯O hydrogen bonds from their Mulliken overlap populations. researchgate.net

Solution Chemistry and Electrochemical Behavior

Chelation Properties and Metal Ion Complexation Studies

The citrate (B86180) ion is a well-established chelating agent, capable of forming stable, ring-like structures with metal ions. wikipedia.org This property arises from the presence of multiple ligand-binding atoms (oxygen atoms on the carboxyl and hydroxyl groups) that can coordinate with a single central metal atom. nih.gov The hydrogen citrate dianion, provided by dipotassium (B57713) hydrogen citrate, readily participates in these complexation reactions.

The chelation typically involves the carboxyl groups, and under certain conditions, the deprotonation and involvement of the central hydroxyl group can lead to even more stable complexes. rsc.orgresearchgate.netresearchgate.net This enhanced stability due to the formation of multiple bonds is known as the chelate effect. wikipedia.org The effectiveness and selectivity of chelation are influenced by factors such as pH, the concentration of the reactants, and the nature of the metal ion itself. nih.gov

Research has extensively documented the complexation of citrate with a wide range of metal ions. For instance, studies on ferric citrate have shown that the speciation is complex and depends on the pH and the iron-to-citric acid molar ratio, with mononuclear, dinuclear, and trinuclear complexes being observed. rsc.orgresearchgate.netkcl.ac.uk Similarly, detailed speciation studies of the chromium(III)-citrate system have identified various complexes, including a mononuclear species that is predominant around pH 5.5. acs.org The ability of citrate to form complexes is crucial in contexts ranging from plant biology, where it is a major iron ligand in xylem sap, to environmental chemistry. rsc.orgkcl.ac.uk

The stability of these metal-citrate complexes is quantified by stability constants (log K), with higher values indicating stronger binding.

| Metal Ion | Citrate Species | log K |

|---|---|---|

| Ca²⁺ | M(Cit)⁻ | 4.8 |

| Mg²⁺ | M(Cit)⁻ | 4.4 |

| Fe²⁺ | M(Cit)⁻ | 4.4 |

| Fe³⁺ | M(Cit) | 11.9 |

| Zn²⁺ | M(Cit)⁻ | 6.1 |

| Cu²⁺ | M(Cit)⁻ | 7.2 |

| Cd²⁺ | M(Cit)⁻ | 5.3 |

| Pb²⁺ | M(Cit)⁻ | 7.0 |

Buffer System Characteristics and pH Regulation Mechanisms

Dipotassium hydrogen citrate is an integral component of the citrate buffer system. A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base. slideshare.net This capacity is due to the presence of a weak acid and its conjugate base in equilibrium.

Citric acid (H₃C₆H₅O₇) is a weak polyprotic acid, meaning it can donate three protons in successive steps. Each dissociation step has a characteristic acid dissociation constant (pKa). The pKa is the pH at which the concentrations of the acidic and conjugate base forms are equal. The buffering capacity of a solution is maximal at a pH equal to its pKa.

| Dissociation Step | Equilibrium | pKa Value | Effective Buffer Range |

|---|---|---|---|

| First | H₃Cit ⇌ H₂Cit⁻ + H⁺ | 3.13 | 2.2 - 6.5 |

| Second | H₂Cit⁻ ⇌ HCit²⁻ + H⁺ | 4.76 | 3.0 - 6.2 |

| Third | HCit²⁻ ⇌ Cit³⁻ + H⁺ | 6.40 | 5.5 - 7.2 |

Dipotassium hydrogen citrate provides the hydrogen citrate dianion (HCit²⁻) in solution. This species is the conjugate base for the second dissociation and the weak acid for the third dissociation. Therefore, a solution of dipotassium hydrogen citrate will primarily buffer in the pH ranges around pKa2 and pKa3.

The mechanism of pH regulation involves the HCit²⁻ ion acting as a proton acceptor (base) when an acid is added, and as a proton donor (acid) when a base is added:

Addition of Acid (H⁺): HCit²⁻ + H⁺ ⇌ H₂Cit⁻

Addition of Base (OH⁻): HCit²⁻ + OH⁻ ⇌ Cit³⁻ + H₂O

Solution-Phase Ionization States and Speciation Analysis

The term "speciation" refers to the distribution of a chemical element among its various chemical forms in a solution. For dipotassium hydrogen citrate, the speciation in an aqueous solution is governed by the pH-dependent equilibria of citric acid's ionization states. The primary species provided by dissolving dipotassium hydrogen citrate is the HCit²⁻ anion. However, its protonation state will adjust according to the solution's pH.

The relative concentration of the four main citrate species (H₃Cit, H₂Cit⁻, HCit²⁻, and Cit³⁻) is a function of pH, as described by the pKa values. acs.org

At very low pH (pH < 3.13): The fully protonated citric acid (H₃Cit) is the dominant species.

In the pH range between pKa1 and pKa2 (pH 3.13 - 4.76): The dihydrogen citrate anion (H₂Cit⁻) is the major form.

In the pH range between pKa2 and pKa3 (pH 4.76 - 6.40): The hydrogen citrate dianion (HCit²⁻), the anion from dipotassium hydrogen citrate, is the predominant species.

At high pH (pH > 6.40): The fully deprotonated citrate trianion (Cit³⁻) dominates.

A crystal structure analysis of dipotassium hydrogen citrate revealed that in the solid state, the compound is ionized at the central carboxyl group and one of the terminal carboxyl groups. nih.gov In solution, this HCit²⁻ species exists in equilibrium with the other forms.

| pH Range | Dominant Species | Chemical Formula |

|---|---|---|

| < 3.13 | Citric Acid | H₃C₆H₅O₇ |

| 3.13 - 4.76 | Dihydrogen Citrate | [H₂(C₆H₅O₇)]⁻ |

| 4.76 - 6.40 | Hydrogen Citrate | [H(C₆H₅O₇)]²⁻ |

| > 6.40 | Citrate | [C₆H₅O₇]³⁻ |

Speciation analysis becomes more complex in the presence of metal ions due to the formation of various metal-citrate complexes, as discussed in section 6.1. rsc.orgkcl.ac.ukosti.gov Techniques such as mass spectrometry, HPLC-ICP-MS, and EPR spectroscopy are used to investigate and identify the specific complexes formed under different conditions. rsc.orgresearchgate.netfrontiersin.org

Electrochemical Studies (e.g., as Reagents in Half-Cell Electrodes)

An electrochemical cell consists of two half-cells, an anode where oxidation occurs and a cathode where reduction occurs. pcc.eursc.org The components of the half-cells, including the electrolyte and electrode materials, determine the cell's potential. Dipotassium hydrogen citrate and the citrate ion can play various roles in electrochemical systems, primarily as part of the electrolyte or as a modifying agent for electrode surfaces.

Citrate's utility in electrochemistry often stems from its chelating and surface-active properties. It has been incorporated into the development of numerous electrochemical sensors for the detection of a wide array of analytes.

Sensing Applications: Researchers have developed electrochemical sensors where citrate is a key component. For example, a glassy carbon electrode modified with a chitosan-supported ruthenium film was used for the detection of sildenafil (B151) citrate and acetaminophen. scielo.br In another study, a sensor based on diethylcarbamazine (B1670528) citrate was developed for the detection of sulfadiazine (B1682646) and uric acid. bohrium.com A non-enzymatic sensor for cholesterol was also created using a composite of citrate-modified β-cyclodextrin and Fe₃O₄ nanoparticles. myu-group.co.jp In these applications, citrate can help stabilize nanoparticles, modify the electrode surface to enhance selectivity, or participate directly in the electrochemical detection mechanism.

| Study Focus | Role of Citrate | Detected Analyte(s) | Electrochemical Technique | Reference |

|---|---|---|---|---|

| Modified Glassy Carbon Electrode | Analyte is sildenafil citrate; used as supporting electrolyte component | Sildenafil Citrate, Acetaminophen | Differential Pulse Voltammetry (DPV) | scielo.br |

| Modified Carbon Paste Electrode | Sensing agent is diethylcarbamazine citrate | Sulfadiazine, Uric Acid | Cyclic Voltammetry (CV), DPV | bohrium.com |

| Nonenzymatic Nanocomposite Sensor | Modification of β-cyclodextrin to improve loading capacity | Cholesterol | Amperometry, CV | myu-group.co.jp |

| HPLC with Electrochemical Detection | Dipotassium salt of EDTA (a chelator analogous to citrate) used in mobile phase | Antimony species | High-Performance Liquid Chromatography-Atomic Fluorescence Spectrometry (HPLC-AFS) | rsc.org |

While not typically used as the primary redox-active species in a standard half-cell like the hydrogen electrode, dipotassium hydrogen citrate serves as a critical supporting electrolyte or reagent. researchgate.netpearson.com Its buffering capacity helps maintain a stable pH, which is crucial as many electrode reactions are pH-dependent. Furthermore, its ability to chelate metal ions can prevent the precipitation of metal hydroxides or control the activity of metal ions in the electrolyte solution, thereby ensuring the stability and reproducibility of electrochemical measurements.

Applications in Industrial and Materials Science Chemical Focus

Role as a Chemical Processing Aid

In various industrial sectors, dipotassium (B57713) hydrogen citrate (B86180) and related potassium citrates are utilized as processing aids. lookchem.comxitrical.com These compounds can function as buffers, stabilizers, and emulsifiers. ulprospector.comatamanchemicals.com In the food industry, for instance, potassium citrates are used to regulate acidity and maintain the stability of products. xitrical.comulprospector.com Innovations in chemical synthesis and purification have improved the efficiency and purity of potassium citrate, enhancing its performance in both industrial and pharmaceutical applications. globenewswire.com The EPA's Safer Chemical Functional Use Classes categorize dipotassium hydrogen citrate under "Processing Aids and Additives," highlighting its role in manufacturing processes. nih.gov

Investigation of Chelating Agent Performance in Industrial Processes

The chelating properties of dipotassium hydrogen citrate are central to many of its industrial uses. xitrical.com A chelating agent can form stable complexes with metal ions, a process known as chelation. ywputai.comresearchgate.net This capability is valuable in applications such as water treatment, where it sequesters calcium and magnesium ions, thereby softening the water and preventing scale buildup. xitrical.comriverlandtrading.com In industrial cleaning solutions and electroplating, potassium citrate acts as a complexing agent, improving the efficiency of cleaning processes and ensuring uniform metal deposition by preventing the formation of insoluble precipitates. xitrical.comglobenewswire.com The molecule's structure, featuring multiple carboxyl groups, enables it to bind effectively with metal ions. ywputai.com

Research in Corrosion Chemistry and Rust Removal Mechanisms

Citrates, including dipotassium hydrogen citrate, are effective in rust removal due to their ability to chelate iron oxides. ywputai.comrust.co.uk The citrate ion forms a stable, water-soluble complex with the iron ions in rust, weakening the bond between the rust and the metal surface and allowing it to be easily washed away. ywputai.comresearchgate.net This method is considered environmentally friendly and gentler on the base metal compared to aggressive acid removers like phosphoric or hydrochloric acid. ywputai.commdpi.com Research has explored the effectiveness of different alkali metal hydrogen citrates, noting that specific compositions and pH levels are crucial for optimal rust-removing ability. google.com For example, studies indicate that monosodium hydrogen citrate can be more effective than disodium (B8443419) or dipotassium hydrogen citrate for this purpose. google.com The mechanism involves the citrate's carboxyl groups donating protons to break down the iron oxide structure through chelation. ywputai.com

Utilization in Materials Synthesis and Modification

Dipotassium hydrogen citrate and other citrate salts play a significant role in the bottom-up synthesis of nanomaterials, where they act as stabilizing or capping agents.

Citrate ions are widely used to stabilize nanoparticles, preventing their aggregation and controlling their growth. mdpi.commdpi.com In the synthesis of gold-coated superparamagnetic iron oxide nanoparticles (Au-SPIONs), citrate is used to stabilize the initial iron oxide cores. nih.govmdpi.com A simple, aqueous-based method involves precipitating gold salt onto these citrate-stabilized SPIONs. nih.govresearchgate.net Further stabilization of the resulting Au-SPION surface with additional citrate enhances long-term dispersion stability and achieves controllable particle characteristics. nih.govmdpi.com The citrate molecules bind to the nanoparticle surface through their carboxyl groups, creating an electrostatic repulsion that keeps the particles separate and stable in suspension. mdpi.comrsc.org

The concentration of citrate in the reaction solution is a critical parameter that significantly influences the final characteristics of the synthesized nanoparticles. nih.govmdpi.com Research has shown a direct correlation between citrate concentration and nanoparticle size. In one study on the synthesis of colloidal gold nanoparticles, increasing the citrate concentration from 0.05 M to 0.20 M resulted in a marginal increase in the mean particle size. scientific.net Another study found that higher citrate concentrations led to the formation of larger gold nanoparticles. researchgate.net Conversely, other research suggests that higher citrate concentration can contribute to the formation of smaller particles but may also lead to more coalescence. researchgate.net The gold/iron ratio is another factor that, along with citrate concentration, has a major influence on the particle characteristics of Au-SPIONs. nih.govmdpi.com

Table 1: Effect of Citrate Concentration on Gold Nanoparticle Size This table is interactive. Users can sort the data by clicking on the column headers.

| Citrate Concentration (M) | Mean Nanoparticle Size (nm) |

|---|---|

| 0.05 | 18.7 |

| 0.10 | 19.3 |

| 0.15 | 20.5 |

| 0.20 | 21.3 |

Data sourced from a study on colloidal gold nanoparticles produced by an electro-dissolution-reduction method. scientific.net

Photochemical Degradation and Stability Analysis (e.g., Thermo-Acoustic Analysis)

The stability of dipotassium hydrogen citrate is a subject of research, particularly its degradation under photochemical conditions. Studies have shown that citrate buffers can undergo photochemical degradation, especially in the presence of trace amounts of iron, leading to the formation of reactive carbonyl species like acetone. nih.gov This degradation can result in the covalent modification of proteins in therapeutic formulations. nih.gov Research on iron(III) citrate has demonstrated significant mass loss of aerosol particles upon light exposure, a process influenced by relative humidity. copernicus.org

Thermo-acoustic analysis is a technique used to study the properties of solutions, including those containing citrates. nih.govnih.gov By measuring properties like density and ultrasonic velocity, researchers can compute acoustical parameters that provide insights into ion-solvent interactions within the solution. researchgate.netresearchgate.net Such studies have been conducted on tripotassium citrate solutions to understand their volumetric and acoustic characteristics at different temperatures and pressures. researchgate.net This type of analysis is valuable for understanding the fundamental behavior of citrate solutions in various applications.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Acetic acid |

| Acetone |

| Alanine |

| Ammonium hydroxide (B78521) |

| Benzotriazole |

| Calcium ions |

| Carbon dioxide |

| Choline chloride |

| Citric acid |

| Diammonium citrate |

| Dipotassium hydrogen citrate |

| Disodium hydrogen citrate |

| EDTA (Ethylenediaminetetraacetic acid) |

| Gold |

| Gold-coated iron oxide nanoparticles |

| Hydrochloric acid |

| Hydrogen peroxide |

| Iron |

| Iron(III) citrate |

| Iron oxides |

| Magnesium ions |

| Monoammonium hydrogen citrate |

| Monosodium hydrogen citrate |

| Oxalic acid |

| Phosphoric acid |

| Potassium citrate |

| Potassium dihydrogen citrate |

| Sodium carbonate |

| Sodium dodecylbenzene (B1670861) sulfonate |

| Triammonium citrate |

| Tripotassium citrate |

| Trisodium citrate |

Comparative Chemical Studies with Analogous Citrate Salts

Comparative Crystallography of Alkali Metal Hydrogen Citrates

The crystallography of alkali metal hydrogen citrates, including dipotassium (B57713) hydrogen citrate (B86180), reveals trends and variations in their solid-state structures. These are influenced by the nature of the cation, the degree of hydration, and the resulting packing forces.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon among alkali metal citrates. For instance, a second polymorph of dipotassium hydrogen citrate has been identified and its structure solved using laboratory powder X-ray diffraction. iucr.orgnih.gov This new polymorph is isostructural with potassium rubidium hydrogen citrate. iucr.org

The existence of polymorphs and isostructural compounds allows for a more detailed analysis of the structures and energetics. iucr.org For example, sodium rubidium hydrogen citrate is isostructural with sodium potassium hydrogen citrate. iucr.orgresearchgate.net Similarly, dipotassium rubidium citrate monohydrate and potassium dirubidium citrate monohydrate are isostructural with tripotassium citrate monohydrate and trirubidium citrate monohydrate. researchgate.netiucr.org However, these mixed-cation compounds can exhibit different degrees of ordering of the potassium and rubidium cations over the available metal-ion sites. researchgate.netiucr.org

In contrast, while sharing similarities in their formulas, the crystal structures of diammonium sodium citrate and diammonium potassium citrate show significant differences. imsa.edu The coordination polyhedra around the sodium ion in the former are linked into zigzag chains, while the potassium coordination polyhedra in the latter are isolated. imsa.edu This highlights that even with closely related cations, distinct crystal packing can arise.

A comparison of disodium (B8443419) hydrogen citrate monohydrate with its sesquihydrate form also reveals differences in both the sodium substructure and the hydrogen bonding networks, indicating that the degree of hydration plays a crucial role in determining the final crystal structure. iucr.org

The coordination environment of the alkali metal cations and the hydrogen bonding networks are key features defining the crystal structures of citrate salts.

In dipotassium hydrogen citrate, each potassium ion is surrounded by eight oxygen atoms from several citrate ions, with metal-oxygen distances ranging from 2.706 to 3.136 Å. nih.gov A new polymorph of dipotassium hydrogen citrate features KO₇ and KO₈ coordination polyhedra that share corners and edges to create a three-dimensional framework. iucr.orgnih.gov

The coordination number of the alkali metal cation tends to increase with ionic radius. iucr.org For instance, in a series of mixed-cation lithium metal hydrogen citrates, lithium atoms are four-, five-, or six-coordinate, while the larger cations like potassium and rubidium have coordination numbers of nine. dntb.gov.ua In sodium potassium hydrogen citrate, the Na⁺ ion is six-coordinate, and the K⁺ ion is also six-coordinate. iucr.orgnih.gov In sodium rubidium hydrogen citrate, the Na⁺ ion remains six-coordinate, while the larger Rb⁺ ion is eight-coordinate. iucr.org In dicesium hydrogen citrate, the Cs⁺ cation is nine-coordinate. nih.gov

Hydrogen bonding is a dominant feature in the crystal structures of alkali metal hydrogen citrates. iucr.org In dipotassium hydrogen citrate, the citrate ion is ionized at the central and one terminal carboxyl group and forms both an intramolecular and an intermolecular hydrogen bond. nih.gov A common feature is the formation of very strong hydrogen bonds, often involving the un-ionized carboxylic acid group. iucr.orgnih.govnih.gov For example, in dirubidium hydrogen citrate, the un-ionized carboxylic acid group forms helical chains of very strong hydrogen bonds with an O···O distance of about 2.42 Å. nih.gov Similarly, sodium potassium hydrogen citrate exhibits chains of very short, strong hydrogen bonds with O···O distances of 2.400 and 2.414 Å. iucr.orgnih.gov

The hydroxyl group of the citrate anion is also frequently involved in hydrogen bonding. It can form intramolecular hydrogen bonds with a carboxylate group or participate in intermolecular hydrogen bonding networks. nih.goviucr.orgnih.gov In some structures, like that of dicesium hydrogen citrate, the central hydroxy/carboxylate O—H⋯O hydrogen bond is unusually intermolecular. nih.gov

Variations in Ionization and Conformational Flexibility of Citrate Anions

The citrate anion exhibits considerable conformational flexibility and can exist in various states of ionization, which are influenced by the counter-ions present in the crystal lattice. cambridge.org

Systematic studies have shown that the general order of ionization of the three carboxylic acid groups of citric acid is central, followed by the two terminal groups, although exceptions exist. iucr.orgiucr.orgresearchgate.net In dipotassium hydrogen citrate, for example, the central carboxyl group and one of the terminal carboxyl groups are ionized. nih.gov

The conformation of the citrate anion is also adaptable. The central part of the ion is relatively rigid, while the terminal carboxylate groups can adopt various orientations. researchgate.net Two low-energy conformations are commonly observed: a trans,trans (extended) conformation and a gauche,trans ("kinked") conformation. nih.govnih.gov The extended trans,trans conformation is typical for citrate salts of larger cations like potassium, rubidium, and cesium. nih.goviucr.orgcambridge.orgiucr.org In contrast, the higher-energy "kinked" conformation is found more often in the salts of smaller cations like lithium and sodium. iucr.org For instance, both independent citrate ions in disodium hydrogen citrate sesquihydrate adopt a gauche,trans conformation. nih.gov The citrate anion in sodium potassium hydrogen citrate and dicesium hydrogen citrate is found in the trans,trans conformation. nih.govnih.gov

Distinctive Chelation and Coordination Tendencies with Different Cations

The citrate anion is a versatile chelating agent, capable of coordinating to metal cations through its hydroxyl group and multiple carboxylate groups. The mode of chelation can vary depending on the specific cation.

In the case of tripotassium citrate monohydrate, the potassium ion does not span the α-hydroxy carboxylate group. Instead, the hydroxyl group's hydrogen atom forms an internal hydrogen bond to the central carboxylate group, a feature also seen in free citric acid. uq.edu.au This is in contrast to many sodium citrate salts where the metal ion does chelate to the α-hydroxy carboxylate group. uq.edu.au

The coordination of the citrate anion can be quite complex. In dicesium hydrogen citrate, the anion triply chelates to two Cs⁺ cations. nih.gov In caesium dihydrogen citrate, the central and a terminal carboxylate oxygen atom chelate to the Cs⁺ cation. iucr.orgiucr.org In anhydrous tripotassium citrate, both terminal carboxylate groups chelate to a single potassium cation, and there are numerous other chelation interactions involving terminal and central carboxylate oxygen atoms with different potassium ions. iucr.org

The bonding between the alkali metal and the citrate's oxygen atoms is predominantly ionic, with the covalent character decreasing as the size of the cation increases. iucr.org This is indicated by analyses of Mulliken overlap populations and atomic charges. nih.govnih.govnih.gov

Q & A

Basic: What experimental methods are used to synthesize dipotassium hydrogen citrate, and how can purity be ensured?

Dipotassium hydrogen citrate is synthesized by neutralizing citric acid with potassium carbonate in aqueous solutions. A typical protocol involves dissolving citric acid monohydrate in water, adding stoichiometric amounts of K₂CO₃ with stirring, and evaporating the solution to dryness at elevated temperatures (~368 K) . Purity is verified via powder X-ray diffraction (PXRD) to confirm crystallinity and phase homogeneity. Impurities, such as residual ammonium salts (from inadvertent reactions), are monitored using Rietveld refinement of PXRD data to quantify phase ratios .

Advanced: How do coordination polyhedra and hydrogen bonding influence the structural framework of dipotassium hydrogen citrate?

The crystal structure features KO₇ and KO₈ coordination polyhedra sharing edges and corners to form a 3D framework with channels parallel to the a-axis. The un-ionized carboxylic acid group forms a strong charge-assisted hydrogen bond (O–H⋯O) with the central carboxylate, while the hydroxyl group donates an intermolecular hydrogen bond to another carboxylate. These interactions stabilize the framework, as shown in DFT-optimized models . Bond valence sums and Mulliken overlap populations validate the hydrogen bond strengths .

Advanced: How does polymorphism affect the stability and applications of dipotassium hydrogen citrate?

Two polymorphs of K₂HC₆H₅O₇ exist: a monoclinic C2/c phase and a triclinic phase (CSD refcode ZZZQRO01). The monoclinic polymorph forms channels with hydrophobic methylene groups, while the triclinic phase adopts a denser packing. Phase stability is time-dependent; storage under ambient conditions can trigger transitions between polymorphs, as observed via PXRD phase quantification . Stability is influenced by humidity and cation mobility within the framework .

Basic: What role does dipotassium hydrogen citrate play in microbial culture media?

It serves as a pH buffer and carbon source in Simmons Citrate Agar, enabling bacterial citrate utilization tests. The medium contains sodium citrate (2–5 g/L), dipotassium phosphate (1 g/L), and ammonium salts. Bacteria metabolizing citrate alkalinize the medium, turning bromothymol blue from green to blue. Optimal pH (6.8–6.9) is maintained by phosphate-citrate buffering .

Advanced: How does cation substitution (e.g., K⁺/Rb⁺) alter the structural and energetic properties of citrate salts?

In mixed-cation systems (e.g., KRbHC₆H₅O₇), K⁺ and Rb⁺ exhibit site disorder (72:28 ratio) with minimal energy differences (<1 kcal/mol via DFT). Rb⁺ adopts a larger coordination sphere (RbO₉ vs. KO₈), expanding the framework channel dimensions. This substitution does not disrupt hydrogen bonding but increases lattice parameters (a = 10.77 Å for K₂ vs. 10.92 Å for KRb) .

Advanced: What computational methods validate the crystal structures of citrate salts?

Density functional theory (DFT) optimizes atomic positions and lattice parameters using software like GSAS-II. Calculations compare experimental bond lengths (e.g., C–O = 1.26–1.31 Å) with theoretical values, ensuring deviations <0.02 Å. Phonon dispersion analysis confirms dynamical stability, ruling out imaginary frequencies .

Advanced: How can researchers resolve contradictions in structural data for citrate salts?

Discrepancies in cation site occupancy or hydrogen bonding are resolved via Rietveld refinement with in situ PXRD. For example, phase mixtures in aged samples (e.g., K₁.₆₆Rb₀.₃₄-HC₆H₅O₇ and K₀.₂₉Rb₁.₇₁HC₆H₅O₇) are quantified using multi-phase models (e.g., 36.8 wt% vs. 63.2 wt%) . Synchrotron PXRD improves resolution for overlapping peaks .

Basic: How do hydrogen bonding networks impact the reactivity of dipotassium hydrogen citrate?

The hydroxyl group forms an intermolecular O–H⋯O bond (2.58 Å) with a carboxylate, enhancing thermal stability (decomposition >473 K). The un-ionized carboxylic acid donates a stronger hydrogen bond (2.45 Å), which influences proton transfer kinetics in aqueous solutions .

Advanced: What surrogate data are used in toxicity assessments of citrate salts?

For endpoints lacking direct data (e.g., ecotoxicity), citric acid (CAS 77-92-9) and trisodium citrate (CAS 68-04-2) serve as surrogates. QSAR models predict toxicity based on citrate moiety interactions, while potassium ions are deemed negligible due to natural abundance in biological systems .

Advanced: How is dipotassium hydrogen citrate optimized in bacterial exopolysaccharide production?

In Lactobacillus fermentum cultures, it acts as a phosphate buffer (0.2% w/v) and co-factor source. Orthogonal testing (e.g., Plackett-Burman design) optimizes concentrations against factors like MgSO₄ and MnSO₄, achieving EPS yields of 1,575 mg/L .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.